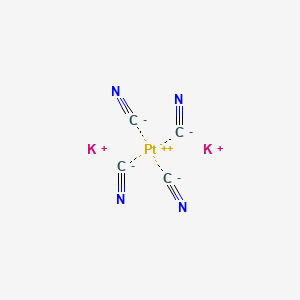
(2-Hydroxyethyl)triphenylphosphoniumchlorid
Übersicht
Beschreibung
(2-Hydroxyethyl)triphenylphosphonium chloride is a useful research compound. Its molecular formula is C20H20ClOP and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Hydroxyethyl)triphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93800. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Hydroxyethyl)triphenylphosphonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxyethyl)triphenylphosphonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Wittig-Reaktionen
HEPTPC wird häufig in der organischen Synthese verwendet, insbesondere bei Wittig-Reaktionen . Diese Reaktion ist essentiell für die Bildung von Kohlenstoff-Kohlenstoff-Doppelbindungen durch Kupplung von Aldehyden oder Ketonen mit Phosphoniumyliden, die von HEPTPC abgeleitet sind. Die Vielseitigkeit dieser Reaktion ermöglicht die Synthese verschiedener komplexer organischer Moleküle, darunter Pharmazeutika und Naturstoffe.
Materialwissenschaft: Modifikator für Nanocomposite
In der Materialwissenschaft dient HEPTPC als Modifikator für Nanocomposite-Fasern . Es ist an der Funktionalisierung von mehrwandigen Kohlenstoffnanoröhren beteiligt, die dann in Polyethylenterephthalat (PET)-Fasern eingearbeitet werden, um ihre mechanischen Eigenschaften und die elektrische Leitfähigkeit zu verbessern.
Elektrochemie: Ionische Flüssigkeiten
Schließlich kann HEPTPC zur Synthese von ionischen Flüssigkeiten verwendet werden. Diese Salze, die bei Raumtemperatur flüssig sind, haben zahlreiche Anwendungen in der Elektrochemie, unter anderem als Lösungsmittel für elektrochemische Prozesse und bei der Entwicklung neuer Batterien und Kondensatoren.
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von (2-Hydroxyethyl)triphenylphosphoniumchlorid in der wissenschaftlichen Forschung und bietet wertvolle Einblicke und Fortschritte in verschiedenen Disziplinen. Die einzigartige Struktur und Reaktivität der Verbindung ermöglicht ihren Einsatz in einer Vielzahl innovativer und wirkungsvoller Studien .
Wirkmechanismus
Target of Action
(2-Hydroxyethyl)triphenylphosphonium chloride is a versatile reagent used in organic synthesis . Its primary targets are various organic compounds that undergo reactions such as esterification and nucleophilic substitution .
Mode of Action
The compound acts as a triphenylphosphine-based reagent, which is known for its ability to catalyze a variety of important organic reactions . The presence of the hydroxyethyl group allows it to interact with its targets, leading to changes in their chemical structure .
Biochemical Pathways
The exact biochemical pathways affected by (2-Hydroxyethyl)triphenylphosphonium chloride are dependent on the specific reactions it is used in. As a reagent in organic synthesis, it can influence a wide range of pathways, particularly those involving the formation of new carbon-carbon bonds .
Pharmacokinetics
Like other organic compounds, its bioavailability would be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
The result of the action of (2-Hydroxyethyl)triphenylphosphonium chloride is the formation of new organic compounds through reactions such as esterification and nucleophilic substitution . These reactions can lead to significant changes at the molecular and cellular level, depending on the specific compounds involved .
Action Environment
The action, efficacy, and stability of (2-Hydroxyethyl)triphenylphosphonium chloride can be influenced by various environmental factors. These include the pH of the reaction environment, the presence of other reagents or catalysts, and the temperature and pressure conditions under which the reaction is carried out . It is also worth noting that the compound is a white crystalline solid with a low solubility in water but good solubility in organic solvents .
Eigenschaften
IUPAC Name |
2-hydroxyethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEABYSOSUWXKG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945936 | |
| Record name | (2-Hydroxyethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23250-03-5 | |
| Record name | Hydroxyethyltriphenylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23250-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Hydroxyethyl)triphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023250035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Hydroxyethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxyethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)
